N-(3-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine
Description
N-(3-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-24-20-12-15(8-9-19(20)23-2)13-21-11-10-16-14-22-18-7-5-4-6-17(16)18/h4-9,12,14,21-22H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPHRIENRUXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzaldehyde and indole.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzyl and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
